molecular formula C23H20N2 B2572588 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole CAS No. 618442-06-1

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole

Cat. No.: B2572588
CAS No.: 618442-06-1
M. Wt: 324.427
InChI Key: CRAFVFBHLRLVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two phenyl groups and a 2,4-dimethylphenyl group attached to the pyrazole ring

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various pyrazole derivatives with potential biological activity.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may be developed as an anticancer agent.

    Industry: In the materials science field, the compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. These studies can provide information on the compound’s toxicity, potential health effects, and environmental impact .

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from readily available precursors. One common method involves the condensation of 2,4-dimethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an acid catalyst to yield the desired pyrazole derivative.

    Reaction Conditions: The cyclization reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated for several hours to ensure complete conversion of the hydrazone to the pyrazole.

    Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding pyrazole-3,5-diones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of dihydropyrazole derivatives.

    Substitution: The phenyl and dimethylphenyl groups attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole-3,5-diones, while reduction produces dihydropyrazoles.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.

    Pathways Involved: By inhibiting specific enzymes, the compound can disrupt key processes in cells, such as proliferation, apoptosis, and differentiation. This makes it a potential candidate for the treatment of diseases where these processes are dysregulated, such as cancer.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-phenyl-3,5-diphenyl-1H-pyrazole and 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole share structural similarities with this compound.

    Uniqueness: The presence of both phenyl and dimethylphenyl groups in this compound imparts unique chemical and biological properties. This structural arrangement may enhance its binding affinity to specific molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3,5-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2/c1-17-13-14-22(18(2)15-17)25-23(20-11-7-4-8-12-20)16-21(24-25)19-9-5-3-6-10-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAFVFBHLRLVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618442-06-1
Record name 1-(2,4-DIMETHYLPHENYL)-3,5-DIPHENYL-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.